REACTION_SMILES
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[CH3:3][C:4]1([CH3:14])[CH2:5][CH:6]=[CH:7][c:8]2[cH:9][cH:10][cH:11][cH:12][c:13]21.[CH:15]([OH:16])=[O:17].[OH:1][OH:2]>>[O:1]=[C:6]1[CH2:5][C:4]([CH3:3])([CH3:14])[c:13]2[c:8]([cH:9][cH:10][cH:11][cH:12]2)[CH2:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)CC=Cc2ccccc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OO
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Name
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Type
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product
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Smiles
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CC1(C)CC(=O)Cc2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |